molecular formula C19H18N2O3S2 B4600116 N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide

N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide

Cat. No.: B4600116
M. Wt: 386.5 g/mol
InChI Key: PFBVJVXHBYESKA-UHFFFAOYSA-N
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Description

N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.07588479 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic and Cardiac Electrophysiological Activities

Compounds similar to N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide, particularly those within the 4-[(methylsulfonyl)amino]benzamides and sulfonamides series, have been investigated for their Class III antiarrhythmic activity. These compounds showed potent Class III activity devoid of effects on conduction both in vitro and in vivo, highlighting their potential in cardiac arrhythmia treatment (Ellingboe et al., 1992). Similarly, N-substituted imidazolylbenzamides or benzene-sulfonamides displayed cardiac electrophysiological activity comparable to known selective class III agents, suggesting their viability as new therapeutic agents in managing reentrant arrhythmias (Morgan et al., 1990).

Prodrug Applications and Water Solubility

Research on the sulfonamide group, including N-methylsulfonamides, has explored their potential as prodrugs for increasing water solubility and bioavailability. Studies have found that N-acyl derivatives of model sulfonamides could be enzymatically hydrolyzed to yield the parent sulfonamide, offering a promising approach to enhance the therapeutic profiles of sulfonamide-containing drugs (Larsen et al., 1988).

Polymer Synthesis for Desalination

Innovative polymers such as poly sulphonyl amino benzamide (PSAB) and its derivatives have been synthesized for applications in water purification, notably sea water desalination. These polymers, characterized by their high salt rejection rates and water flux, demonstrate the potential of sulfonamide-based compounds in addressing global water scarcity challenges (Padaki et al., 2012).

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to this compound have been studied for their role as histone deacetylase (HDAC) inhibitors, a promising avenue for cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exhibits isotype-selective inhibition of HDACs, offering insights into the development of targeted anticancer therapies (Zhou et al., 2008).

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides, closely related to the target compound, have been identified as effective inhibitors of human carbonic anhydrase isoforms, suggesting their utility in treating conditions like glaucoma, edema, and possibly cancer, by modulating the activity of this enzyme (Abdoli et al., 2018).

Properties

IUPAC Name

N-benzyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-21(26(23,24)18-8-5-13-25-18)17-11-9-16(10-12-17)19(22)20-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBVJVXHBYESKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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